4-Hydroxybutyl methanesulfonate
Overview
Description
4-Hydroxybutyl methanesulfonate is a chemical compound with the molecular formula C5H12O4S . It is also known by other names such as 4-Methanesulfonyloxybutanol and 1,4-BUTANEDIOL, MONOMETHANESULFONATE .
Molecular Structure Analysis
The molecular structure of 4-Hydroxybutyl methanesulfonate consists of 5 carbon atoms, 12 hydrogen atoms, 4 oxygen atoms, and 1 sulfur atom . The InChI string representation of the molecule isInChI=1S/C5H12O4S/c1-10(7,8)9-5-3-2-4-6/h6H,2-5H2,1H3
. Physical And Chemical Properties Analysis
4-Hydroxybutyl methanesulfonate has a molecular weight of 168.21 g/mol . It has a density of 1.2±0.1 g/cm³, a boiling point of 331.6±25.0 °C at 760 mmHg, and a flash point of 154.4±23.2 °C . It has 1 hydrogen bond donor, 4 hydrogen bond acceptors, and 5 freely rotating bonds .Scientific Research Applications
Lipid Peroxidation Assay Development The compound 4-hydroxybutyl methanesulfonate is utilized in the development of a colorimetric assay for lipid peroxidation. This assay takes advantage of the chromogenic reactions of 1-methyl-2-phenylindole with malondialdehyde and 4-hydroxyalkenals, yielding a stable chromophore with intense absorbance, useful in determining the amount of malondialdehyde and 4-hydroxyalkenals in biological samples (Gérard-Monnier et al., 1998).
Methane-Based Biosynthesis 4-Hydroxybutyl methanesulfonate is part of the biosynthetic pathway for producing 4-hydroxybutyric acid from methane, demonstrating its role in industrial applications like 1,4-butanediol and bioplastics production. Engineered strains of Methylosinus trichosporium OB3b can synthesize this compound from methane, indicating potential for scalable biosynthesis (Nguyen & Lee, 2021).
Cotton Durable-Press Treatments In the textile industry, methanesulfonic acid, a related compound, has been investigated for its use in finishing cotton to produce durable-press properties. It acts as a strong catalyst in mild cure and conventional pad-dry-cure treatments for cotton fabrics (Reinhardt et al., 1973).
Radical-Induced Oxidation Studies Research involving hydroxyl radicals and methanesulfinic acid (related to methanesulfonic acid) has implications in understanding the reactions of the methanesulfonyl radical. This research is crucial in the field of chemistry, particularly in the study of radical reactions and oxidation processes (Flyunt et al., 2001).
Microbial Metabolism of Methanesulfonic Acid The study of microbial metabolism of methanesulfonic acid, closely related to 4-hydroxybutyl methanesulfonate, provides insight into the biogeochemical cycling of sulfur. This research is relevant in environmental science and microbial ecology (Kelly & Murrell, 1999).
Synthesis of Methanesulfonate Esters Research into the synthesis and selective hydrolysis of methanesulfonate esters, including 4-hydroxybutyl methanesulfonate, contributes to the understanding of ester group reactions, which is significant in organic chemistry and pharmaceutical manufacturing (Chan et al., 2008).
HPLC-ICP-MS Determination in Biological Samples The use of methanesulfonic acid for protein hydrolysis in the evaluation of Se-methionine in yeast and nuts illustrates its application in analytical chemistry. This method improves the accuracy and efficiency of high-performance liquid chromatography and inductively coupled plasma mass spectrometry (HPLC-ICP-MS) determinations (Wrobel et al., 2003).
Safety And Hazards
properties
IUPAC Name |
4-hydroxybutyl methanesulfonate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H12O4S/c1-10(7,8)9-5-3-2-4-6/h6H,2-5H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GGASLDTWAZHIGF-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)OCCCCO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H12O4S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20195407 | |
Record name | 4-Methanesulfonyloxybutanol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20195407 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
168.21 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-Hydroxybutyl methanesulfonate | |
CAS RN |
42729-95-3 | |
Record name | 4-Methanesulfonyloxybutanol | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0042729953 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 1, monomethanesulfonate | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=67176 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 4-Methanesulfonyloxybutanol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20195407 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 1,4-Butanediol, monomethanesulfonate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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